Decamethylferrocene hexafluorophosphate
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Overview
Description
Decamethylferrocene hexafluorophosphate is an organometallic compound with the chemical formula Fe(C5(CH3)5)2PF6. It is a derivative of ferrocene, where each hydrogen atom on the cyclopentadienyl rings is replaced by a methyl group. This compound is known for its stability and unique redox properties, making it a valuable reagent in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decamethylferrocene hexafluorophosphate can be synthesized through the reaction of decamethylferrocene with hexafluorophosphoric acid. The general reaction involves the oxidation of decamethylferrocene to decamethylferrocenium, followed by the addition of hexafluorophosphate anion to form the hexafluorophosphate salt .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard laboratory techniques such as oxidation and salt formation. The process may be scaled up using appropriate industrial equipment and conditions to ensure purity and yield .
Chemical Reactions Analysis
Types of Reactions: Decamethylferrocene hexafluorophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is easily oxidized to form decamethylferrocenium, which can further react with different anions to form various salts .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include decamethylferrocenium salts, various substituted decamethylferrocene derivatives, and reduced forms of the compound .
Scientific Research Applications
Decamethylferrocene hexafluorophosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which decamethylferrocene hexafluorophosphate exerts its effects involves electron transfer processes. The compound’s iron(II) core can be easily oxidized to iron(III), facilitating various redox reactions. The methyl groups on the cyclopentadienyl rings enhance its reducing power compared to ferrocene, making it a more effective redox agent .
Comparison with Similar Compounds
Cobaltocenium Hexafluorophosphate: Another metallocene with similar redox properties but containing cobalt instead of iron.
Uniqueness: Decamethylferrocene hexafluorophosphate is unique due to the presence of methyl groups, which increase its reducing power and stability compared to ferrocene. This makes it particularly valuable in applications requiring strong and stable redox agents .
Properties
Molecular Formula |
C20H30F6FeP- |
---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
iron(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;hexafluorophosphate |
InChI |
InChI=1S/2C10H15.F6P.Fe/c2*1-6-7(2)9(4)10(5)8(6)3;1-7(2,3,4,5)6;/h2*1-5H3;;/q3*-1;+2 |
InChI Key |
AXBFDADGHPAHCD-UHFFFAOYSA-N |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.F[P-](F)(F)(F)(F)F.[Fe+2] |
Origin of Product |
United States |
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